
4-(Cyclopropylsulfonyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylsulfonyl)benzaldehyde is an organic compound with the molecular formula C10H10O3S It is a benzaldehyde derivative where a cyclopropylsulfonyl group is attached to the benzene ring
Métodos De Preparación
The synthesis of 4-(Cyclopropylsulfonyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under mild conditions and yields the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and efficiency .
Análisis De Reacciones Químicas
4-(Cyclopropylsulfonyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(Cyclopropylsulfonyl)benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(Cyclopropylsulfonyl)benzaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The cyclopropylsulfonyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
4-(Cyclopropylsulfonyl)benzaldehyde can be compared with other benzaldehyde derivatives, such as:
4-(Methylsulfonyl)benzaldehyde: Similar in structure but with a methylsulfonyl group instead of a cyclopropylsulfonyl group. This difference can affect the compound’s reactivity and applications.
4-(Ethylsulfonyl)benzaldehyde: Contains an ethylsulfonyl group, which may lead to different chemical and biological properties compared to the cyclopropylsulfonyl derivative.
The uniqueness of this compound lies in the presence of the cyclopropylsulfonyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H10O3S |
|---|---|
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
4-cyclopropylsulfonylbenzaldehyde |
InChI |
InChI=1S/C10H10O3S/c11-7-8-1-3-9(4-2-8)14(12,13)10-5-6-10/h1-4,7,10H,5-6H2 |
Clave InChI |
DOCAGOXYPHJRTK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1S(=O)(=O)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14017048.png)
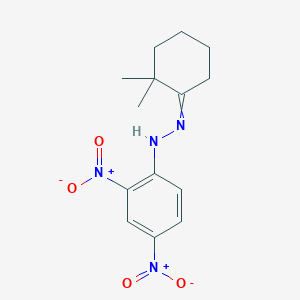
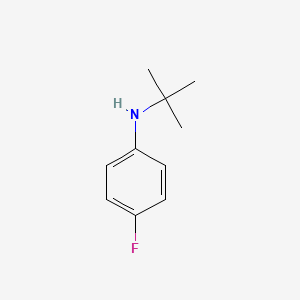
![4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate](/img/structure/B14017060.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14017067.png)

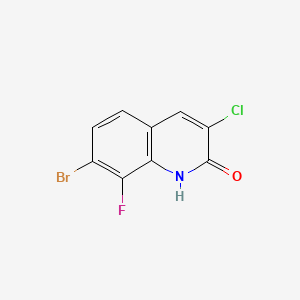
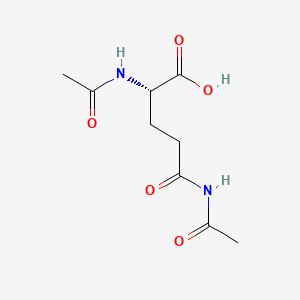
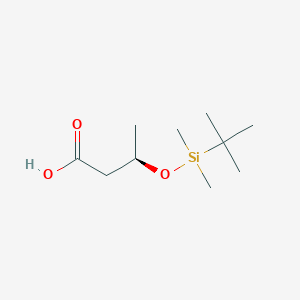

![2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14017105.png)

![Tricyclo[3.3.1.13,7]decane-2-carboxylicacid, 2-[(2-aminoacetyl)amino]-](/img/structure/B14017121.png)

